molecular formula C6H7ClN2O2 B1310904 methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate CAS No. 1001499-93-9

methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate

Cat. No. B1310904
M. Wt: 174.58 g/mol
InChI Key: YJAPJBQYSZBBCA-UHFFFAOYSA-N
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Description

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound of interest is not directly mentioned in the provided papers, but its structural and functional relevance can be inferred from the synthesis and characterization of similar pyrazole derivatives.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions with various starting materials. For instance, the synthesis of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands was achieved via a two-step process from ethyl 3-methyl-1H-pyrazole-4-carboxylate, which suggests that similar starting materials and processes could be used for the synthesis of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate . Additionally, the one-pot synthesis approach, as described for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction methods. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined to belong to the monoclinic space group, with specific unit cell parameters . Similarly, the structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was elucidated and found to belong to the orthorhombic system . These studies indicate that detailed structural analysis is crucial for understanding the properties of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation, as seen in the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine . The reactivity of the pyrazole ring and its substituents plays a significant role in the type of chemical reactions these compounds can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as chloro, methyl, and carboxylate groups can affect the compound's solubility, melting point, and reactivity. The crystal packing and hydrogen bonding patterns observed in the structures of these compounds contribute to their stability and potential applications . The thermal and luminescence properties of coordination polymers constructed from pyrazole derivatives have also been investigated, indicating the potential for diverse applications .

Scientific Research Applications

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

    • Application Summary : This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .
    • Methods of Application : The compound was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
    • Results or Outcomes : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .
  • Chloromethylation of Aromatic Compounds

    • Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
    • Methods of Application : The chloromethylation of aromatic compounds was carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
    • Results or Outcomes : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

properties

IUPAC Name

methyl 2-(chloromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-3-8-9(5)4-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAPJBQYSZBBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate

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